molecular formula C12H16BBrO4 B1522168 5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid CAS No. 1309980-79-7

5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid

Cat. No.: B1522168
CAS No.: 1309980-79-7
M. Wt: 314.97 g/mol
InChI Key: PFQQZEMAZQNSCZ-UHFFFAOYSA-N
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Description

“5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid” is a boronic acid derivative with the molecular formula C12H16BBrO4 . It has a molecular weight of 314.97 . The IUPAC name for this compound is 5-bromo-2-[(neopentyloxy)carbonyl]phenylboronic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16BBrO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which is a key process in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (314.97), its IUPAC name, and its InChI code .

Scientific Research Applications

Organic Synthesis and Catalysis

Phenylboronic acids are key intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are foundational in the synthesis of various organic compounds, including pharmaceuticals, polymers, and complex organic molecules. For example, the Suzuki cross-coupling reaction involving arylboronic acids has been utilized to synthesize various thiophene derivatives with potential medicinal applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015). Another study demonstrated the synthesis of novel heteroarylpyridine derivatives via palladium-catalyzed cross-coupling reactions, further showcasing the versatility of phenylboronic acids in facilitating complex organic transformations (Parry et al., 2002).

Material Science

In material science, phenylboronic acids contribute to the development of novel materials with unique properties. For instance, phenylboronic acid-modified polyethylenimine has shown significantly enhanced gene delivery efficiency, indicating its potential application in gene therapy and molecular biology (Peng et al., 2010).

Biomedical Research

Phenylboronic acids have also been investigated for their antiproliferative and proapoptotic properties, making them candidates for anticancer research. A study on phenylboronic acid and benzoxaborole derivatives revealed their potential as novel anticancer agents due to their ability to induce apoptosis in cancer cells, demonstrating a clear structure-activity relationship (Psurski et al., 2018).

Future Directions

The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . This suggests that further studies with boronic acids, including “5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid”, could lead to the development of new promising drugs in the future .

Properties

IUPAC Name

[5-bromo-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQQZEMAZQNSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)C(=O)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-79-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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